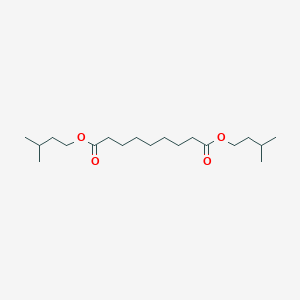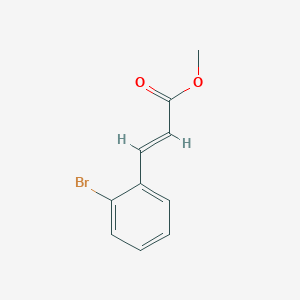
(E)-Methyl 3-(2-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(2-bromophenyl)acrylate, also known as MBPA, is a chemical compound used in various scientific research applications. It is a type of acrylate ester that is commonly used in organic synthesis. This compound is known for its ability to undergo various chemical reactions, making it a popular choice for researchers in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate is based on its ability to undergo various chemical reactions, such as nucleophilic addition and substitution reactions. These reactions allow (E)-Methyl 3-(2-bromophenyl)acrylate to react with other organic compounds, leading to the formation of new compounds with unique properties. The reactivity of (E)-Methyl 3-(2-bromophenyl)acrylate can be further enhanced by modifying its chemical structure, such as by introducing electron-donating or electron-withdrawing groups.
Biochemical and Physiological Effects:
(E)-Methyl 3-(2-bromophenyl)acrylate is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle this compound with care, as it can be toxic if ingested or inhaled. Proper safety precautions should be taken when working with (E)-Methyl 3-(2-bromophenyl)acrylate, such as wearing protective clothing and working in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-Methyl 3-(2-bromophenyl)acrylate in laboratory experiments is its high reactivity and versatility. This compound can undergo various chemical reactions, making it a valuable building block for the synthesis of other organic compounds. However, one of the limitations of using (E)-Methyl 3-(2-bromophenyl)acrylate is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research involving (E)-Methyl 3-(2-bromophenyl)acrylate. One area of research is the development of new synthetic methods for the preparation of (E)-Methyl 3-(2-bromophenyl)acrylate and related compounds. Another area of research is the application of (E)-Methyl 3-(2-bromophenyl)acrylate in the synthesis of new materials with unique properties, such as conductive polymers and sensors. Additionally, (E)-Methyl 3-(2-bromophenyl)acrylate could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate involves the reaction of 2-bromobenzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of (E)-Methyl 3-(2-bromophenyl)acrylate as a yellowish liquid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Applications De Recherche Scientifique
(E)-Methyl 3-(2-bromophenyl)acrylate has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. (E)-Methyl 3-(2-bromophenyl)acrylate is also used as a building block for the synthesis of polymers and materials with unique physical and chemical properties.
Propriétés
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromophenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

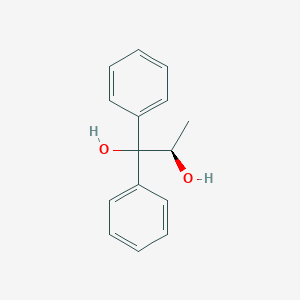
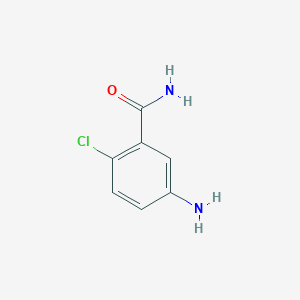
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
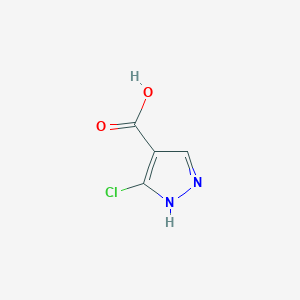
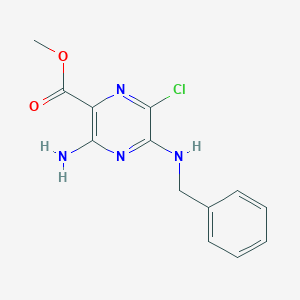




![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
